molecular formula C8H11NOS B8670832 Meta-(2-hydroxyethylthio)aniline

Meta-(2-hydroxyethylthio)aniline

Cat. No.: B8670832
M. Wt: 169.25 g/mol
InChI Key: DGUUUMZJGDNBAC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Meta-(2-hydroxyethylthio)aniline is an aromatic amine derivative with a hydroxyethylthio (-SCH₂CH₂OH) substituent at the meta position relative to the amino group (-NH₂) on the benzene ring. This compound combines the electron-donating effects of the amino group with the polar, hydrogen-bonding capacity of the hydroxyethylthio moiety, which may enhance solubility and bioactivity.

The hydroxyethylthio group is recognized as a pharmacophoric motif in bioactive molecules, such as isoflavone derivatives, where it contributes to anti-osteoporotic activity by inhibiting bone loss during estrogen deficiency .

Properties

Molecular Formula

C8H11NOS

Molecular Weight

169.25 g/mol

IUPAC Name

2-(3-aminophenyl)sulfanylethanol

InChI

InChI=1S/C8H11NOS/c9-7-2-1-3-8(6-7)11-5-4-10/h1-3,6,10H,4-5,9H2

InChI Key

DGUUUMZJGDNBAC-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC(=C1)SCCO)N

Origin of Product

United States

Comparison with Similar Compounds

Substituent Position Effects

The position of substituents on the aromatic ring significantly influences chemical reactivity and biological activity:

  • Meta vs. Para/Ortho Substitution: In nitric oxide (NO) inhibitory studies, di-substituted compounds with hydroxyl groups at both meta and para positions (e.g., Compound 97) exhibited superior activity compared to mono-substituted derivatives . For human carbonic anhydrase I (hCA I) inhibition, para-substituted chlorine in N-benzylaniline derivatives (e.g., N-benzyl-4-chloroaniline) showed higher efficacy than meta- or ortho-substituted analogs . Implication: Meta-(2-hydroxyethylthio)aniline’s meta-substituted hydroxyethylthio group may balance steric and electronic effects, but its activity could be context-dependent. For example, in NO inhibition, pairing meta with para substitution might enhance efficacy, while para substitution alone may be preferable for hCA I inhibition.

Substituent Type and Functional Group Effects

Table 1: Key Comparisons of Aniline Derivatives
Compound Name Substituent Type Position Key Properties/Effects Bioactivity/Application Reference
This compound -SCH₂CH₂OH meta High polarity, hydrogen-bonding capability Potential bone loss inhibition
2-(Methylthio)aniline -SCH₃ ortho Density: 1.111 g/mL; lipophilic Not explicitly stated
N-Benzyl-4-chloroaniline -Cl para Electron-withdrawing effect Best hCA I inhibitor
4',5,7-tri[3-(2-hydroxyethylthio)propoxy]isoflavone -SCH₂CH₂OH (multiple) N/A Non-toxic, targeted biodistribution Anti-osteoporotic activity
Compound 97 (hydroxylated) -OH (meta and para) meta + para Enhanced NO inhibition Anti-inflammatory applications
Key Observations:

Hydroxyethylthio vs.

Hydroxyethylthio vs. Chlorine :

  • Chlorine’s electron-withdrawing nature increases electrophilicity, favoring interactions with enzyme active sites (e.g., hCA I) . In contrast, hydroxyethylthio’s electron-donating sulfur and hydroxyl groups may promote hydrogen bonding or metal coordination.

Hydroxyethylthio vs. Hydroxyl: While hydroxyl groups directly participate in hydrogen bonding (e.g., Compound 97’s NO inhibition ), hydroxyethylthio provides a flexible spacer that may reduce steric hindrance while retaining polar interactions.

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